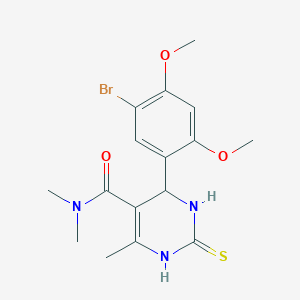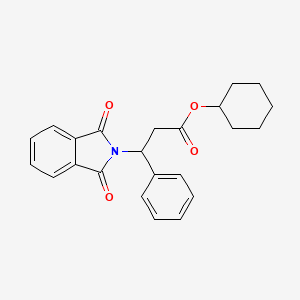![molecular formula C19H16N2O5 B4007701 1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007701.png)
1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Overview
Description
The compound "1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one" is a complex molecule likely involved in diverse chemical reactions and possessing unique chemical and physical properties due to its structural components. This molecule, due to its structural complexity, can be involved in numerous synthesis reactions and has the potential for various molecular interactions.
Synthesis Analysis
The synthesis of related indoline and indol-2-one derivatives often involves annulation reactions, such as phosphine-catalyzed (4+1) annulations using o-hydroxyphenyl and o-aminophenyl ketones with allylic carbonates. These reactions provide a method to synthesize functionalized dihydrobenzofurans and indolines with high diastereoselectivity under mild conditions (Qin et al., 2016).
Molecular Structure Analysis
The molecular structure and vibrational bands of related compounds have been characterized using spectroscopic techniques and quantum-chemical methods, providing insights into their molecular geometry and electronic properties. For instance, DFT and ab initio HF calculations have been used to study the structure of similar molecules, offering details on their molecular geometry, vibrational frequencies, and chemical shift values (Karakurt et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving the allyl group and nitro compounds have been explored, showing the potential for diverse reactivities and transformations. For example, allylic magnesium chloride reacts with nitroarenes to synthesize N-allyl-N-arylhydroxylamines and N-allylanilines, indicating the 1,2 addition to the nitro group and providing a general synthesis method for these compounds (Bartoli et al., 1988).
Physical Properties Analysis
The physical properties of compounds like "1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one" can be deduced from related studies on indolines and indol-2-ones. These studies often involve the examination of crystalline structures, polymorphic forms, and their transitions, which are critical for understanding the stability, solubility, and overall physical behavior of these molecules.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of molecules containing indoline and nitrophenyl structures, can be influenced by their functional groups and molecular arrangement. Investigations into the reactivities of allylic nitro compounds and their rearrangements provide insights into the chemical behavior and potential reactions these molecules can undergo (Dumez et al., 1999).
Scientific Research Applications
Synthesis and Chemical Transformations
Azo Dye Derivatives : Research by Penchev et al. (1992) explored the influence of various substituents, including 2-hydroxy ethyl, allyl, and benzyl, on the properties of azo dyes derived from ethyltrimethylammonium salts. The study focused on electronic spectra and coloristic properties, highlighting the effect of these substituents on dye characteristics (Penchev et al., 1992).
Enantioselective Carbonyl (Hydroxymethyl)allylation : Zhang et al. (2010) presented a method for enantioselective transfer hydrogenation of carbonate to produce (hydroxymethyl)allylation products with high yields and enantiocontrol. This method highlights the versatility of allyl derivatives in stereoselective organic synthesis (Zhang et al., 2010).
Oxidation of Alcohols to Carbonyl Compounds : Hayashi et al. (2012) explored the nitroxyl-radical-catalyzed oxidation of alcohols, including allylic alcohols, to their corresponding aldehydes and ketones. This study demonstrates the applicability of allyl derivatives in the selective oxidation of alcohols (Hayashi et al., 2012).
Allylation of Isatins : Itoh et al. (2009) reported on the enantioselective allylation, crotylation, and reverse prenylation of substituted isatins. This research illustrates the use of allyl-containing compounds in the creation of complex organic molecules with high enantioselectivity (Itoh et al., 2009).
properties
IUPAC Name |
3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-prop-2-enylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-2-11-20-16-6-4-3-5-15(16)19(24,18(20)23)12-17(22)13-7-9-14(10-8-13)21(25)26/h2-10,24H,1,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPVSVSHBMGRAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-1-adamantyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4007621.png)
![ethyl 1-{N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007629.png)
![3-ethyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4007637.png)

![2-[{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B4007648.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 4-methylbenzoate](/img/structure/B4007665.png)
![1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4007669.png)
![N-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4007674.png)


![5-[4-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4007691.png)
![5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4007693.png)
![8-{[2-(benzylamino)pyrimidin-5-yl]methyl}-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4007706.png)